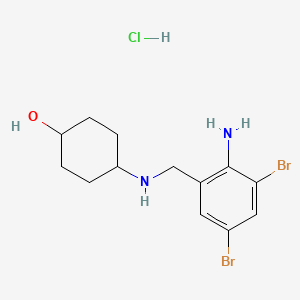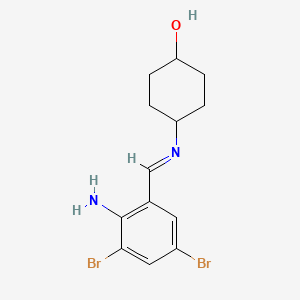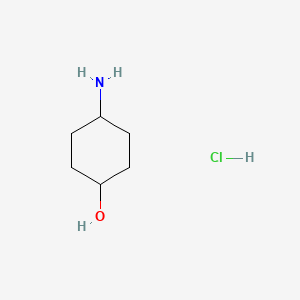
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a benzamide group, and carboxylic acid functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions. The benzamide group can be introduced through an amidation reaction, where the thiazole derivative reacts with 2-hydroxy-4,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and automated systems for the amidation step. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to maximize efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH (sodium hydride).
Major Products
Oxidation: Formation of 2-(2-oxo-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid.
Reduction: Formation of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved may include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(2-hydroxybenzamido)thiazole-4-carboxylic acid: Lacks the methoxy groups, which may affect its solubility and reactivity.
2-(2-methoxybenzamido)thiazole-4-carboxylic acid: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities.
2-(2-hydroxy-4-methoxybenzamido)thiazole-4-carboxylic acid: Has only one methoxy group, which may alter its electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1809272-85-2 |
|---|---|
Molekularformel |
C13H12N2O6S |
Molekulargewicht |
324.31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


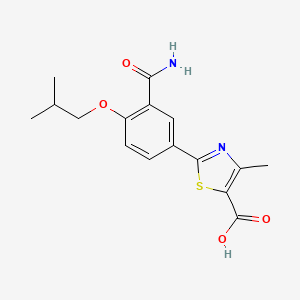
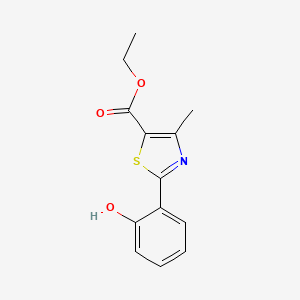
![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
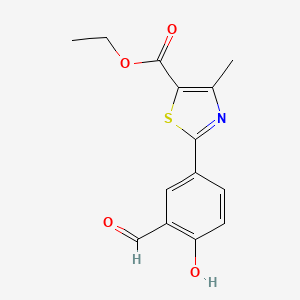
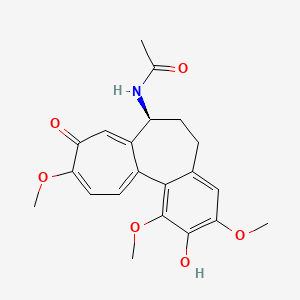
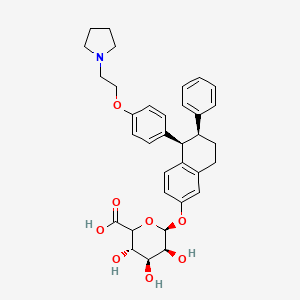
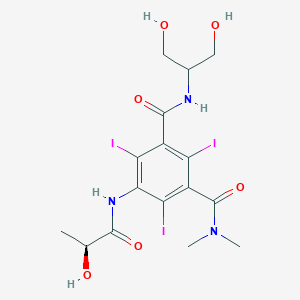
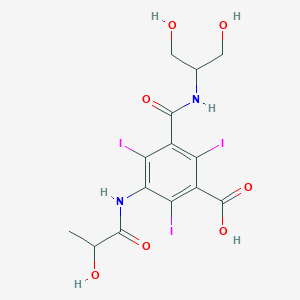
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

